![molecular formula C11H12N2OS B2881535 4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-31-4](/img/structure/B2881535.png)
4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Description
4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound . It is a derivative of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . Another method involves the reaction of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-one with phosphorus oxychloride (POCl) and triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and mass spectrometry . The molecular formula of a similar compound, 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, is C17H16N2O2S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include click reactions and reactions with phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, include a molecular weight of 312.4 g/mol, XLogP3-AA of 3.6, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and rotatable bond count of 2 .Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-5,6,7,8-tetrahydro1It’s worth noting that similar compounds have shown significant activity against several cancer cell lines .
Mode of Action
The exact mode of action of 4-Methoxy-5,6,7,8-tetrahydro1It’s known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by 4-Methoxy-5,6,7,8-tetrahydro1It’s known that similar compounds can affect various pathways related to cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxy-5,6,7,8-tetrahydro1. These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of 4-Methoxy-5,6,7,8-tetrahydro1Similar compounds have shown significant activity against several cancer cell lines, including sf-539 (cns cancer), hct-116 (colon cancer), ovcar-8 (ovarian cancer), pc-3 (prostate cancer), and ccrf-cem (leukemia) .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Methoxy-5,6,7,8-tetrahydro1
Future Directions
The future directions for research on 4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine and similar compounds could include further exploration of their anticancer activity. For instance, a pyridine-3-yl acetamide derivative of a similar compound exhibited significant activity against several cancer cell lines .
properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-9-7-4-2-3-5-8(7)15-11(9)13-6-12-10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMNRWQWJSNFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CCCC3)SC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
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